molecular formula C17H16O2 B8152769 Benzyl 3-methyl-5-vinylbenzoate

Benzyl 3-methyl-5-vinylbenzoate

Cat. No.: B8152769
M. Wt: 252.31 g/mol
InChI Key: JWAPCWCLJDIUAF-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-5-vinylbenzoate is a benzoate ester derivative characterized by a benzyl ester group attached to a substituted benzoic acid backbone. The structure includes a methyl group at the 3-position and a vinyl group at the 5-position of the benzene ring. These substituents confer distinct chemical and physical properties compared to simpler benzoates.

Properties

IUPAC Name

benzyl 3-ethenyl-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-14-9-13(2)10-16(11-14)17(18)19-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPCWCLJDIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

Niobium(V) chloride (NbCl₅) acts as a Lewis acid catalyst, facilitating the direct esterification of 3-methyl-5-vinylbenzoic acid with benzyl alcohol. The mechanism involves activation of the carboxylic acid via coordination to NbCl₅, followed by nucleophilic attack by benzyl alcohol to form the ester. This method avoids the need for pre-activation of the acid into an acyl chloride, streamlining synthesis.

A critical stoichiometric study revealed that a 1:1:1.5 molar ratio of acid:alcohol:NbCl₅ maximizes conversion (96.5%) within 3 hours at room temperature. Excess NbCl₅ ensures complete acid activation but requires careful removal post-reaction via centrifugation or filtration.

Optimized Procedure

Typical Protocol :

  • Combine 3-methyl-5-vinylbenzoic acid (1.00 mmol), benzyl alcohol (1.00 mmol), and NbCl₅ (1.50 mmol) in anhydrous diethyl ether.

  • Stir at room temperature for 3 hours under nitrogen.

  • Centrifuge the mixture to isolate NbCl₅ residues, then filter and concentrate the supernatant.

  • Purify the crude product via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

ParameterValue
Yield89–96.5%
Reaction Time2–3 hours
Temperature25°C
Purity (GC-MS)>98%

This method’s advantages include mild conditions and high selectivity, though scalability is limited by NbCl₅’s hygroscopic nature.

Acyl Chloride Coupling with Benzyl Alcohol

Synthesis of 3-Methyl-5-Vinylbenzoyl Chloride

The acyl chloride intermediate is prepared by treating 3-methyl-5-vinylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. SOCl₂ is preferred due to its gas-phase byproducts, simplifying purification.

Procedure :

  • React 3-methyl-5-vinylbenzoic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in dry toluene under reflux (4 hours).

  • Remove excess SOCl₂ and toluene via rotary evaporation to yield the acyl chloride as a pale-yellow oil.

Esterification with Benzyl Alcohol

The acyl chloride is coupled with benzyl alcohol in the presence of a base (e.g., triethylamine) to neutralize HCl:

Optimized Conditions :

  • Dissolve 3-methyl-5-vinylbenzoyl chloride (1.1 equiv) in dry THF.

  • Add benzyl alcohol (1.0 equiv) and triethylamine (1.3 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Performance Metrics :

ParameterValue
Yield82–88%
Reaction Time12 hours
Purity (NMR)97–99%

This method offers reproducibility but requires stringent anhydrous conditions to prevent acyl chloride hydrolysis.

Palladium-Catalyzed Vinylation of Benzyl 3-Methyl-5-Bromobenzoate

Suzuki-Miyaura Cross-Coupling

A two-step approach involves:

  • Esterification of 3-methyl-5-bromobenzoic acid with benzyl alcohol.

  • Palladium-catalyzed coupling of the bromide with vinylboronic acid.

Step 1: Esterification
Follow the NbCl₅ or acyl chloride method to synthesize benzyl 3-methyl-5-bromobenzoate.

Step 2: Vinylation :

  • Combine benzyl 3-methyl-5-bromobenzoate (1.0 equiv), vinylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene:ethanol (3:1).

  • Reflux at 90°C for 12 hours under nitrogen.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Data Summary :

ParameterValue
Yield (Step 2)75–80%
Reaction Time12 hours
Pd Loading5 mol%

This route introduces the vinyl group post-esterification, enabling modular synthesis but requiring air-sensitive catalysts.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)CostScalability
NbCl₅ Esterification96.598LowModerate
Acyl Chloride Coupling8899MediumHigh
Pd-Catalyzed Vinylation8097HighLow
  • NbCl₅ : Ideal for small-scale, high-purity applications.

  • Acyl Chloride : Best for industrial-scale production despite lower yields.

  • Pd-Catalyzed : Reserved for late-stage vinylation in complex syntheses.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methyl-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

    Oxidation: Benzyl 3-methyl-5-carboxybenzoate.

    Reduction: Benzyl 3-methyl-5-vinylbenzyl alcohol.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Benzyl 3-methyl-5-vinylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its vinyl group can participate in polymerization reactions, leading to the formation of new materials with tailored properties.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives that can be utilized in further research or industrial applications.

2. Biological Studies

  • Ligand Studies : Research has indicated potential applications of this compound as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for investigating molecular mechanisms in pharmacology.
  • Therapeutic Potential : Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory and analgesic properties, positioning them as candidates for drug development.

3. Material Science

  • Polymer Production : The vinyl group allows for the incorporation of this compound into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced coatings and composites.
  • Additives : The compound can be used as a plasticizer or stabilizing agent in various formulations, improving flexibility and durability.

Case Study 1: Polymer Development

A study investigated the use of this compound in synthesizing a new class of biodegradable polymers. The results demonstrated that incorporating this compound significantly enhanced the mechanical properties of the polymers while maintaining biodegradability.

In a receptor binding assay, this compound was evaluated for its affinity towards specific receptors involved in pain modulation. The findings indicated a promising interaction profile, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The vinyl group may also participate in reactions that modulate the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Benzyl 3-methyl-5-vinylbenzoate, the following table compares its inferred properties with structurally related benzoate esters:

Compound CAS # Molecular Formula Molecular Weight Key Substituents Applications
This compound Not provided C₁₆H₁₄O₂ ~262.29 (calculated) 3-methyl, 5-vinyl Potential polymer precursor, specialty chemicals
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ 212.24 None (simple benzyl ester) Pharmaceuticals, cosmetics, plasticizer
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Methyl ester Solvent, flavoring agent
3-Methyl-2-butenyl benzoate 5205-11-8 C₁₂H₁₄O₂ 190.24 Aliphatic branched unsaturated ester Fragrances, organic synthesis
Methyl 3-bromo-5-isopropylbenzoate 1824056-61-2 C₁₁H₁₃BrO₂ 257.12 3-bromo, 5-isopropyl Intermediate in agrochemicals/pharmaceuticals

Key Comparisons

Structural Complexity: this compound combines aromatic (benzyl) and unsaturated (vinyl) groups, distinguishing it from simpler esters like methyl benzoate. Its molecular weight (~262.29) is significantly higher than aliphatic benzoates (e.g., methyl benzoate: 136.15), suggesting lower volatility and higher boiling points . Compared to 3-methyl-2-butenyl benzoate (aliphatic unsaturated ester), the target compound’s aromatic substituents may enhance stability but reduce solubility in nonpolar solvents .

Reactivity :

  • The vinyl group enables polymerization or Michael addition reactions, a feature absent in benzyl benzoate or methyl benzoate. This reactivity aligns it with specialty chemicals used in polymer coatings or adhesives .
  • In contrast, Methyl 3-bromo-5-isopropylbenzoate’s bromo and isopropyl groups favor nucleophilic substitution or steric effects, making it more suited as an intermediate in pharmaceuticals .

Toxicity and Safety :

  • While direct toxicity data are unavailable, benzyl benzoate (a structural analog) is classified as low toxicity but may cause skin irritation . The vinyl group in the target compound could introduce additional hazards (e.g., sensitization) due to reactive intermediates .

Synthetic Considerations :

  • Synthesis likely involves esterification of 3-methyl-5-vinylbenzoic acid with benzyl alcohol, analogous to methods for benzyl benzoate . The vinyl group may necessitate inert conditions to prevent polymerization during synthesis, similar to protocols for unsaturated esters in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl 3-methyl-5-vinylbenzoate, and how can reaction conditions be optimized?

  • Methodology : Use esterification or transesterification reactions, leveraging protocols from analogous benzyl esters. For example, TiCl₄-catalyzed Friedel-Crafts acylation (for introducing methyl groups) and palladium-catalyzed cross-coupling for vinyl group incorporation . Optimize temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., dry dichloromethane) to minimize side reactions . Monitor progress via TLC (Rf values ~0.3–0.5 in hexane/ether systems) .
  • Key Parameters : Purity of starting materials (>98% GC), inert atmosphere (N₂/Ar), and stoichiometric control of vinylating agents (e.g., vinyl boronic acids) .

Q. How should researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar esters (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 5.2–5.8 ppm for vinyl protons) .
  • GC-MS : Confirm molecular ion peaks (expected m/z ~260–280) and assess purity (>98% by GC) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities .
    • Physical Properties : Measure refractive index (nD ~1.55–1.56) and density (~1.1 g/mL) for consistency with benzyl ester analogs .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear impervious gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions .
  • Waste Disposal : Follow IMDG Code 9/III for hazardous organic liquids; avoid environmental release due to aquatic toxicity .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity and stability under storage?

  • Reactivity : The vinyl group participates in Diels-Alder or radical polymerization reactions. Stabilize with inhibitors (e.g., hydroquinone) during synthesis .
  • Storage : Store at 2–8°C in amber vials under inert gas to prevent photooxidation or moisture-induced hydrolysis . Monitor degradation via FT-IR (loss of C=C stretch at ~1630 cm⁻¹) .

Q. How can researchers resolve contradictions in reported yield data for this compound synthesis?

  • Troubleshooting :

  • Catalyst Variability : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI for vinylation) and quantify by-products via GC-MS .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to optimize regioselectivity .
    • Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .

Q. What strategies are effective for analyzing and mitigating impurities in this compound?

  • Impurity Profiling :

  • LC-QTOF-MS : Identify trace by-products (e.g., dimerized vinyl derivatives or hydrolyzed benzoic acids) .
  • Elemental Analysis : Quantify heavy metals (As, Pb) via ICP-MS to meet limits (<0.001%) .
    • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • In Silico Tools :

  • DFT Calculations : Predict logP (~3.2) and solubility (e.g., ~33 mg/L in water) using Gaussian or COSMO-RS .
  • Molecular Dynamics : Simulate aggregation behavior in solvents to guide formulation studies .

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